2-Chloro-N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide
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Overview
Description
2-Chloro-N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its complex structure, which includes a benzamide group, a thiazolidinone ring, and a chloro substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide typically involves multiple steps. One common method includes the condensation of 2-chlorobenzoyl chloride with 5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiazolidinone ring is known to inhibit certain enzymes, while the benzylidene group may interact with cellular receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-benzamide
- 2-Chloro-N-(3-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-benzamide
- 2-Chloro-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-benzamide
Uniqueness
2-Chloro-N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-YL)-benzamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs
Properties
Molecular Formula |
C19H15ClN2O3S2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-chloro-N-[(5E)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H15ClN2O3S2/c1-2-25-13-9-7-12(8-10-13)11-16-18(24)22(19(26)27-16)21-17(23)14-5-3-4-6-15(14)20/h3-11H,2H2,1H3,(H,21,23)/b16-11+ |
InChI Key |
UUOMTVQIDZJSBO-LFIBNONCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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